molecular formula C14H19N B13398724 4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole

4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole

Cat. No.: B13398724
M. Wt: 201.31 g/mol
InChI Key: LQJJCCZSSLQQHY-UHFFFAOYSA-N
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Description

4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the carbazole core, making it a saturated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole typically involves the hydrogenation of a precursor carbazole compound. One common method involves the catalytic hydrogenation of 4A,9A-dimethyl-1H-carbazole using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-pressure hydrogenation reactors with efficient catalysts can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, which can be further utilized in organic synthesis and material science .

Mechanism of Action

The mechanism of action of 4A,9A-Dimethyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4a,9a-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H19N/c1-13-9-5-6-10-14(13,2)15-12-8-4-3-7-11(12)13/h3-4,7-8,15H,5-6,9-10H2,1-2H3

InChI Key

LQJJCCZSSLQQHY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(NC3=CC=CC=C23)C

Origin of Product

United States

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